4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene
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Overview
Description
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclopentenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with cyclopent-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as potassium hydroxide in an inert atmosphere to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclopentyl derivatives. Substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenyl group and methoxy substituents play a crucial role in modulating these interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopent-1-en-1-yl)morpholine
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- 4-(Cyclopent-1-en-1-yl)phenol
Uniqueness
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene is unique due to the presence of both a cyclopentenyl group and two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62922-41-2 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(cyclopenten-1-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
YZWDXGZNKVQTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CCCC2)OC |
Origin of Product |
United States |
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